molecular formula C2H5Na3O8 B8022497 PH 10 BUFFER

PH 10 BUFFER

Cat. No.: B8022497
M. Wt: 226.03 g/mol
InChI Key: YVDUOWXDYAOZMD-UHFFFAOYSA-K
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Description

PH 10 BUFFER, scientifically known as trisodium hydrogendicarbonate dihydrate or sodium sesquicarbonate dihydrate, is a naturally occurring evaporite mineral. Its chemical formula is Na₂CO₃·NaHCO₃·2H₂O. This compound is primarily mined as a source of sodium carbonate, which is extensively used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: PH 10 BUFFER is not typically synthesized in a laboratory setting due to its natural abundance. it can be formed through the evaporation of saline lake deposits or as an efflorescence on arid soil .

Industrial Production Methods: The industrial production of trona involves mining from natural deposits. The largest known deposits are found in the Green River Basin in Wyoming, USA. The mined trona ore undergoes several processes, including crushing, calcination, dissolution, and evaporative crystallization, to produce high-quality dense soda ash .

Chemical Reactions Analysis

Types of Reactions: PH 10 BUFFER undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PH 10 BUFFER has a wide range of applications in scientific research and industry:

Mechanism of Action

PH 10 BUFFER exerts its effects primarily through its ability to release sodium carbonate and bicarbonate ions. These ions can neutralize acids, making trona an effective buffering agent. In industrial applications, trona’s ability to react with sulfur dioxide in flue gases helps reduce emissions .

Comparison with Similar Compounds

Uniqueness of PH 10 BUFFER: this compound is unique due to its natural occurrence as a double salt of sodium carbonate and sodium bicarbonate. This dual composition makes it particularly valuable in industrial applications where both compounds are needed .

Properties

IUPAC Name

trisodium;hydrogen carbonate;carbonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.3Na.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+1;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDUOWXDYAOZMD-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Na3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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